5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline
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Description
5-Benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that combines the structural features of pyrazole and quinoline. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents. The presence of both benzyl and fluorophenyl groups enhances its chemical reactivity and biological activity, making it a versatile molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the construction of the quinoline moiety. Key steps include:
Formation of the Pyrazole Ring: This can be
Biological Activity
5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include anti-cancer, anti-inflammatory, and potential antiviral properties. The unique structural features of this compound, particularly the presence of a benzyl group and a fluorophenyl moiety, contribute to its pharmacological profile.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazoloquinoline core with specific substitutions that enhance its biological activity. The fluorine atom is particularly significant as it may influence the compound's electronic properties and interactions with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as topoisomerases, which are crucial for DNA replication.
- Signal Transduction Modulation : The compound may affect various signaling pathways involved in cell growth and apoptosis.
Anticancer Activity
Research indicates that compounds within the pyrazoloquinoline class exhibit significant anticancer properties. For instance, studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MDA-MB-231 (Breast Cancer) | 2.5 | |
A549 (Lung Cancer) | 1.8 | |
HeLa (Cervical Cancer) | 3.0 |
These results suggest that the compound has potent activity against multiple cancer types, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been evaluated. In vitro studies showed that it significantly inhibits nitric oxide production in LPS-induced RAW 264.7 macrophages, suggesting its potential use in treating inflammatory diseases.
The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses.
Antiviral Activity
Emerging studies suggest that this compound may possess antiviral properties against certain viruses. Preliminary data indicate that it can inhibit viral replication in vitro, although further research is necessary to elucidate the specific mechanisms involved.
Case Studies
A notable study investigated the efficacy of this compound in a xenograft model of breast cancer. The results demonstrated a significant reduction in tumor size compared to controls, highlighting its potential as an effective therapeutic agent.
Properties
IUPAC Name |
5-benzyl-3-(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-16-7-12-22-20(13-16)24-21(15-28(22)14-17-5-3-2-4-6-17)23(26-27-24)18-8-10-19(25)11-9-18/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHJULKYVBVCAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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